4-Ethoxy-6-nitro-2H-1,3-benzodioxole

Description

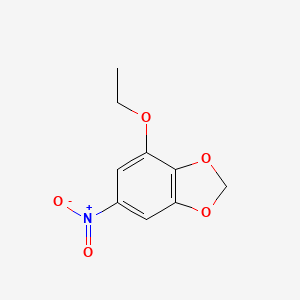

4-Ethoxy-6-nitro-2H-1,3-benzodioxole is a benzodioxole derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 4 and a nitro (-NO₂) group at position 6 of the fused benzene-dioxole ring system. The benzodioxole core (1,3-benzodioxole) consists of a benzene ring fused with a 1,3-dioxole ring, which confers unique electronic and steric properties. The ethoxy group is an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment that may influence reactivity, solubility, and stability.

Properties

CAS No. |

114426-30-1 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.173 |

IUPAC Name |

4-ethoxy-6-nitro-1,3-benzodioxole |

InChI |

InChI=1S/C9H9NO5/c1-2-13-7-3-6(10(11)12)4-8-9(7)15-5-14-8/h3-4H,2,5H2,1H3 |

InChI Key |

KVFIQUSVDUMCON-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC2=C1OCO2)[N+](=O)[O-] |

Synonyms |

Benzene, 1-ethoxy-2,3-methylenedioxy-5-nitro- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Ethoxy-6-nitro-2H-1,3-benzodioxole with structurally related benzodioxole derivatives, focusing on substituents, functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives

Key Comparative Insights:

Functional Group Influence: Nitro Group: The nitro group in this compound distinguishes it from most analogs. This group increases electrophilicity, making the compound prone to nucleophilic substitution or reduction reactions. It may also confer explosive properties or pharmacological activity, though direct evidence is lacking. Ethoxy vs. Synergistic Effects: Piperonyl Butoxide’s polyethoxy chain enhances its role as a pesticide synergist by inhibiting insect detoxification enzymes, a property absent in the nitro-substituted compound .

Reactivity and Stability :

- The epoxide in 5-(Oxiran-2-yl)-2H-1,3-benzodioxole exhibits strain-driven reactivity, enabling rapid ring-opening reactions, whereas the nitro group in the target compound may stabilize negative charges or participate in resonance interactions .

- Chlorinated derivatives (e.g., 6-(2-Chloroethyl)-4-methoxy-1,3-benzodioxole) show higher toxicity and environmental persistence compared to the ethoxy-nitro analog .

Pharmaceuticals: Allyl- and methoxy-substituted benzodioxoles are linked to natural products (e.g., myristicin analogs), while the nitro group could position the target compound as a nitroxoline-like antimicrobial agent .

Research Findings and Data Gaps

- Synthetic Routes : Evidence on 2,2-difluoro-1,3-benzodioxole derivatives () suggests fluorinated analogs might be synthesized via similar pathways, but nitro-substituted variants require specialized nitration conditions.

- Safety Data : While chlorinated benzodioxoles highlight flammability and toxicity risks (), the safety profile of this compound remains unstudied.

- Regulatory Status : Piperonyl Butoxide’s regulatory history (e.g., expired registrations in Japan) underscores the need for rigorous evaluation of newer analogs like the nitro-substituted compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.